N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

AGE breaker N‑heterocyclic carbene α‑diketone

Researchers seeking a well-characterized N-phenacyl thiazolium salt often face batch-to-batch variability that undermines α-dicarbonyl cleavage or antiglycation SAR studies. CAS 10505-64-3 resolves this by providing a structurally authenticated acetamido derivative with full analytical documentation. - Distinct NHC precursor reactivity: generates N-heterocyclic carbenes under mild basic conditions for C-C bond cleavage and organocatalytic method development. - Validated antiglycation scaffold: structurally analogous to ALT-711; use as a positive control or tool compound in in vitro methylglyoxal scavenging and AGE-breaking assays. - ≥98% HPLC purity with batch-specific NMR, HPLC, and LC-MS certificates, ensuring experimental reproducibility and straightforward HPLC/LC-MS method calibration.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
CAS No. 10505-64-3
Cat. No. B082182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
CAS10505-64-3
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(=O)N=C1N(C=CS1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyVRYDHOFIMQNBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide: Chemical Profile & Procurement


N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a heterocyclic acetamide derivative containing a thiazole core substituted with a phenacyl group at the 3‑position and an acetamido moiety at the 2‑position. The compound (C₁₃H₁₂N₂O₂S; MW 260.31 g/mol) [1] is classified as a 3‑phenacyl substituted thiazolium salt analogue [2] and is assigned the alternate identifier NSC 315202 [1]. It is commercially available as a research‑grade compound, typically supplied at ≥98% purity .

NHC precursor for α‑dicarbonyl cleavage studies
Antiglycation SAR and AGE breaker research
HPLC‑characterized purity for reproducible experiments

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide vs. Generic Thiazolium Salts


Thiazolium‑based compounds exhibit substantial functional divergence depending on the nature of the N‑substituent (phenacyl, benzyl, alkyl) and the counterion (bromide, chloride, tosylate). The acetamido‑bearing thiazolium framework of CAS 10505‑64‑3 confers distinct electronic properties that influence both its synthetic utility as an N‑heterocyclic carbene (NHC) precursor and its potential biological activity profile. For instance, N‑phenacyl‑derived thiazolium salts have been shown to cleave α‑dicarbonyls via a unique mechanism compared to other NHC precursors [1]. Moreover, systematic structure‑activity relationship (SAR) studies on 3‑phenacyl thiazolium analogs demonstrate that even minor modifications of the phenacyl moiety drastically alter antiglycation efficacy [2]. Consequently, substituting CAS 10505‑64‑3 with a generic thiazolium salt (e.g., N‑phenacylthiazolium bromide) without empirical verification risks compromising experimental reproducibility and misinterpretation of structure‑driven outcomes.

This Compound N‑phenacyl core enables unique α‑dicarbonyl cleavage
Generic Thiazolium Non‑phenacyl NHC precursors may lack comparable cleavage reactivity
This Compound Acetamido substitution modulates antiglycation profile
Generic Thiazolium Bromide or other salts may shift antiglycation endpoint outcomes
This Compound Supplied at HPLC‑verified high purity
Generic Thiazolium Lower purity grades may introduce variability in sensitive assays

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide vs. Structural Analogs


α-Dicarbonyl Cleavage vs. Non-Phenacyl NHC Precursors

N‑phenacyl‑derived thiazolium salts (exemplified by ALT‑711) exhibit markedly higher reactivity toward α‑diketones compared with non‑phenacyl N‑heterocyclic carbene (NHC) precursors. The target compound, as a member of the N‑phenacyl thiazolium family, benefits from this reactivity trait. In direct comparative assays, ALT‑711 cleaved the model α‑diketone 1‑phenyl‑1,2‑propanedione with a half‑life (t₁/₂) of 12 hours under physiological conditions (pH 7.4, 37 °C), whereas a non‑phenacyl NHC precursor (1,3‑dimethylimidazolium iodide) showed no detectable cleavage after 48 hours under identical conditions [1].

α‑Dicarbonyl Cleavage
Class‑level inference
N‑phenacyl thiazolium class: t₁/₂ ≈ 12 h 1,3‑dimethylimidazolium iodide: no cleavage after 48 h
pH 7.4, 37 °C; substrate 1‑phenyl‑1,2‑propanedione
Reported mechanism‑based cleavage context
ALT‑711 used as class proxy; direct data for CAS 10505‑64‑3 not separately reported
AGE breaker N‑heterocyclic carbene α‑diketone

Antiglycation Activity: Acetamide vs. Bromide Counterparts

In a panel of 3‑phenacyl substituted thiazolium salts, the acetamide derivative (CAS 10505‑64‑3) exhibited a distinct antiglycation profile. While quantitative IC₅₀ values for CAS 10505‑64‑3 were not separately disclosed, the study reports that the lead compound (3‑[2‑(biphenyl‑4‑yl)‑2‑oxoethyl]‑1,3‑thiazol‑3‑ium bromide) suppressed fluorescent AGE formation by 78% relative to control at 100 µM, whereas the parent Alagebrium achieved only 42% suppression under the same conditions [1]. The acetamido substitution in CAS 10505‑64‑3 is hypothesized to modulate electronic density at the thiazolium C2 position, potentially altering both antiglycation potency and cytotoxicity profile.

Antiglycation Profile
Supporting evidence
Lead biphenyl analog: 78% suppression at 100 µM Alagebrium (ALT‑711): 42% suppression at 100 µM
BSA‑glucose glycation model, 7‑day incubation
Reported antiglycation endpoint context
CAS 10505‑64‑3 activity not individually reported; class‑level SAR suggests modulation
antiglycation AGE formation fluorescent AGE

Purity-Driven Sourcing Advantage

Commercial supplies of CAS 10505‑64‑3 are consistently offered at ≥98% purity (HPLC‑verified) by multiple specialty chemical vendors . In contrast, the closely related analog N‑phenacylthiazolium bromide (CAS 66167‑98‑6) is frequently listed with lower minimum purity specifications (e.g., 95%) and fewer documented analytical certificates .

Purity Specification
Supplier data
≥98% (HPLC‑UV, 254 nm) N‑phenacylthiazolium bromide: 95% typical
Reported purity‑grade consistency
Based on vendor datasheets; in‑house verification advised
compound sourcing purity batch consistency

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide: Application Scenarios


Next-Generation AGE Breakers Development

Given the established α‑dicarbonyl cleavage activity of the N‑phenacyl thiazolium scaffold [1] and the emerging SAR data for 3‑phenacyl thiazolium antiglycants [2], CAS 10505‑64‑3 is a rational candidate for medicinal chemistry programs aiming to optimize AGE‑breaking potency while modulating cytotoxicity. Its acetamido substituent offers a synthetic handle for further derivatization and may influence pharmacokinetic properties relative to the bromide‑containing parent.

Mechanistic NHC Catalysis Studies

N‑phenacyl thiazolium salts generate NHCs under mild basic conditions and display unique reactivity toward α‑dicarbonyl electrophiles [1]. CAS 10505‑64‑3 can serve as a well‑characterized, high‑purity NHC precursor for fundamental studies of carbon‑carbon bond cleavage or for the development of novel organocatalytic transformations.

Analytical Reference Standard for Thiazolium Methods

The ≥98% purity and availability of full analytical documentation (NMR, HPLC, LC‑MS) make CAS 10505‑64‑3 a suitable reference standard for HPLC method development or as a calibration standard in mass spectrometry workflows targeting thiazolium‑containing metabolites or degradation products.

Positive Control for Methylglyoxal Scavenging Assays

ALT‑711 (an N‑phenacyl thiazolium) efficiently scavenges methylglyoxal and protects E. coli from methylglyoxal‑induced lethality [1]. CAS 10505‑64‑3, as a structurally analogous acetamide, can be employed as a positive control or tool compound to benchmark novel scavengers in in vitro carbonyl stress models, provided its activity is first confirmed experimentally.

Application
Selection Property
Validation Focus
AGE breaker research & SAR
Phenacyl‑thiazolium scaffold reactivity
α‑dicarbonyl cleavage and antiglycation endpoint assays
NHC catalysis studies
High‑purity NHC precursor
Carbonyl activation and organocatalytic turnover
Analytical reference for thiazolium methods
HPLC‑verified purity and full characterization
Chromatographic method calibration and MS standard
Positive‑control benchmarking
Structural analogy to ALT‑711
Confirmatory carbonyl scavenging and comparator benchmarking

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